Hexanoic acid, 6-(2-cyanophenoxy)-

Description

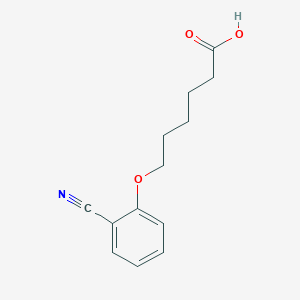

Hexanoic acid, 6-(2-cyanophenoxy)-, is a substituted hexanoic acid derivative characterized by a 2-cyanophenoxy group attached to the terminal carbon of the hexanoic acid chain. These analogs often exhibit diverse biological activities, such as anti-inflammatory, enzyme inhibitory, or antimalarial properties, depending on their substituents.

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

6-(2-cyanophenoxy)hexanoic acid |

InChI |

InChI=1S/C13H15NO3/c14-10-11-6-3-4-7-12(11)17-9-5-1-2-8-13(15)16/h3-4,6-7H,1-2,5,8-9H2,(H,15,16) |

InChI Key |

DPYOCWVIULRBQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(2-cyanophenoxy)- typically involves the reaction of hexanoic acid with 2-cyanophenol under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-(2-cyanophenoxy)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(2-cyanophenoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Hexanoic acid, 6-(2-cyanophenoxy)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of hexanoic acid, 6-(2-cyanophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the 2-cyanophenoxy group allows for specific binding interactions with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (Compound 26)

- Structure: Features a biphenyl group and a 4-oxohexanoic acid chain.

- Activity: Demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to Fenbufen.

- Binding Interactions : Docking studies with CYP1A2 revealed binding energies of −9.8 kcal/mol, π-stacking with Phe125/Phe226, and hydrogen bonding with Ala317 .

- Key Difference: The biphenyl group provides bulkier aromatic interactions compared to the 2-cyanophenoxy group, which may alter metabolic pathways or target selectivity.

6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)

- Structure : Contains a propargyloxyphenyl substituent.

- Activity : Potent inhibitor of cytochrome P450 (CYP)-mediated arachidonic acid epoxidation (IC₅₀ = 9 µM) with selectivity over ω-hydroxylation. Acts as a mechanism-based irreversible inhibitor of CYP4A isoforms .

- Key Difference: The propargyl group enables covalent binding to CYP enzymes, unlike the cyanophenoxy group, which may rely on non-covalent interactions.

Esters of 6-(Piperidin-1-yl)hexanoic Acid vs. 6-(Morpholin-4-yl)hexanoic Acid

- Structure: Terminal tertiary amino groups (piperidine or morpholine).

- Activity: Esters of 6-(morpholin-4-yl)hexanoic acid (e.g., decyl ester) showed higher enhancing ratios (ER = 15.0) than piperidine analogs (ER = 5.6), attributed to the morpholine’s hydrogen-bond-accepting ether oxygen .

6-[6-Dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl]-hexanoic Acid

- Structure: Fluorescent benzoisoquinolinone substituent.

- Application : Used in synthesizing fluorescently labeled oligonucleotides for biomolecular studies .

- Key Difference: The cyanophenoxy group’s electronic properties (cyano as a strong electron-withdrawing group) contrast with the fluorescent aromatic system, which prioritizes photophysical activity over metabolic interactions.

M(5): 6-[2'-(3'-Methyl)-1',4'-naphthoquinolyl]hexanoic Acid

- Structure: Naphthoquinolyl substituent.

- Activity : Uncompetitive inhibitor of Plasmodium falciparum glutathione reductase (antiplasmodial activity). Bioisosteric replacement of its carboxylic acid with tetrazole improved bioavailability .

- Key Difference: The 2-cyanophenoxy group may offer metabolic stability similar to tetrazole bioisosteres but with distinct electronic effects.

Comparative Data Table

Mechanistic and Structural Insights

- Metabolic Activation: Compounds like Compound 26 rely on metabolic conversion to short-chain acids for activity, whereas the 2-cyanophenoxy group may resist such activation due to its stability .

- Enzyme Binding: Aryl substituents (biphenyl, naphthoquinolyl) favor π-stacking, while polar groups (morpholine, cyano) engage in H-bonding or dipole interactions .

- Bioisosteric Potential: The cyanophenoxy group’s electron-withdrawing nature could mimic tetrazoles in modulating acidity and bioavailability, as seen in M(5) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.